Tetrathionic acid

Catalog No.
S571748
CAS No.
13760-29-7
M.F
H2O6S4
M. Wt
226.3 g/mol
Availability
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Tetrathionic acid

CAS Number

13760-29-7

Product Name

Tetrathionic acid

Molecular Formula

H2O6S4

Molecular Weight

226.3 g/mol

InChI

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

HPQYKCJIWQFJMS-UHFFFAOYSA-N

SMILES

OS(=O)(=O)SSS(=O)(=O)O

Synonyms

Potassium Tetrathionate, Sodium Tetrathionate, Tetrathionate, Potassium, Tetrathionate, Sodium, Tetrathionic Acid, Tetrathionic Acid, Calcium Salt (1:1), Tetrathionic Acid, Dipotassium Salt, Tetrathionic Acid, Disodium Salt, Tetrathionic Acid, Disodium Salt, Dihydrate

Canonical SMILES

OS(=O)(=O)SSS(=O)(=O)O

Description

The exact mass of the compound Tetrathionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids. It belongs to the ontological category of sulfur oxoacid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrathionic acid, with the chemical formula H2S4O6\text{H}_2\text{S}_4\text{O}_6, is an inorganic compound belonging to the class of polythionates. It contains four sulfur atoms, two of which are in the oxidation state of 0, while the other two are in the +5 oxidation state. This compound can be represented as a sulfur oxyanion, specifically the tetrathionate anion S4O62\text{S}_4\text{O}_6^{2-} . Tetrathionic acid is not commonly found in nature but can be synthesized through various

Tetrathionic acid is primarily formed through the oxidation of thiosulfate ions. The reaction can be summarized as follows:

2S2O32+I2S4O62+2I2\text{S}_2\text{O}_3^{2-}+\text{I}_2\rightarrow \text{S}_4\text{O}_6^{2-}+2\text{I}^-

In addition to its formation, tetrathionic acid undergoes hydrolysis and rearrangement reactions. For instance, in acidic conditions, it can hydrolyze to produce thiosulfate and trithionate ions . The kinetics of these reactions have been studied, revealing that tetrathionate can also rearrange to trithionate in near-neutral solutions .

Tetrathionic acid is recognized for its role in biological systems, particularly as a metabolite in various organisms, including humans. It has been identified as a primary metabolite involved in physiological processes . Notably, it serves as a terminal electron acceptor for certain bacteria, such as Salmonella enterica serotype Typhimurium, facilitating their growth in inflammatory environments where thiosulfate is oxidized to tetrathionate by reactive oxygen species .

The most common synthesis method for tetrathionic acid involves the reaction of thiosulfate with iodine. Other methods may include the oxidation of sulfide or polysulfide compounds under controlled conditions. The specific reaction conditions (e.g., pH and temperature) can significantly influence the yield and purity of tetrathionic acid produced .

Tetrathionic acid has several applications:

  • Chemical Reagent: It is used in various chemical syntheses and reactions due to its unique properties.
  • Antidote: Tetrathionic acid has been explored for use as an antidote in cyanide poisoning cases due to its ability to bind with cyanide ions .
  • Corrosion Inhibitor: Compounds containing tetrathionate are known to contribute to pitting corrosion in metals, which can be both a concern and a consideration in material science .

Studies on tetrathionic acid interactions reveal its importance in biochemical pathways. For example, it interacts with reactive oxygen species in biological systems, playing a role in microbial metabolism and influencing inflammatory responses . Additionally, research indicates that tetrathionic acid may participate in redox reactions that are critical for certain enzymatic functions within microorganisms .

Tetrathionic acid is part of a broader family of sulfur-containing compounds known as polythionates. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
ThiosulfateS2O32\text{S}_2\text{O}_3^{2-}A precursor to tetrathionate; involved in sulfur metabolism.
TrithionateS3O62\text{S}_3\text{O}_6^{2-}Formed from the rearrangement of tetrathionate; less stable.
PentathionateS5O62\text{S}_5\text{O}_6^{2-}Contains five sulfur atoms; less common than tetrathionate.
HexathionateS6O62\text{S}_6\text{O}_6^{2-}Contains six sulfur atoms; used similarly but less studied.

Tetrathionic acid's uniqueness lies in its specific oxidation states and its role as a metabolic intermediate, distinguishing it from other polythionates which may not exhibit the same biological relevance or reactivity .

Oxidation of Thiosulfate and Iodine-Mediated Reactions

The most well-established synthesis route involves the oxidation of sodium thiosulfate (Na₂S₂O₃) with iodine (I₂) in aqueous medium:
$$
2 \, \text{S}2\text{O}3^{2-} + \text{I}2 \rightarrow \text{S}4\text{O}_6^{2-} + 2 \, \text{I}^-
$$
This reaction proceeds stoichiometrically under neutral to slightly acidic conditions (pH 6–7) at ambient temperatures (20–25°C). The iodine-thiosulfate interaction is kinetically favorable, with yields exceeding 90% when excess iodine is avoided. Catalytic methods using activated carbon or silica gel loaded with iodine further enhance reaction efficiency by reducing side products like sulfate (SO₄²⁻).

Alternative Synthesis Methods: Sulfide Oxidation and Polysulfide Reactions

Tetrathionic acid can also form via sulfide (S²⁻) or polysulfide (Sₙ²⁻) oxidation. In the HydroClaus process, hydrogen sulfide (H₂S) reacts with sulfur dioxide (SO₂) in a multi-step mechanism:
$$
3 \, \text{H}2\text{S} + \text{SO}2 \rightarrow \text{H}2\text{S}4\text{O}6 + 2 \, \text{H}2\text{O}
$$
This method, optimized at pH 3–5 and 50–80°C, is employed industrially for sulfur recovery from gas streams. Polysulfides (e.g., K₂S₅) undergo disproportionation in acidic media to yield tetrathionate, though side reactions with trithionate (S₃O₆²⁻) necessitate careful pH control.

Reaction Optimization: pH, Temperature, and Catalysts

ParameterOptimal RangeEffect on Yield
pH6.0–7.5 (I₂ route)Minimizes SO₄²⁻
Temperature20–40°CPrevents S₈ formation
CatalystsI₂-loaded silica95% efficiency

Organic bases like N-alkylpyridinium salts (C ≥7) stabilize reactive sulfur intermediates, improving tetrathionate yields by 40% compared to uncatalyzed reactions. Lower temperatures (0–10°C) suppress hydrolysis to thiosulfate, while higher pressures (1.5–2.0 bar) accelerate gas-phase reactions.

Bacterial Metabolism: Terminal Electron Acceptors in Salmonella and Acidithiobacillus

The utilization of tetrathionate as a terminal electron acceptor represents a sophisticated metabolic adaptation that provides distinct competitive advantages in specific environmental niches [4] [7]. In Salmonella enterica serovar Typhimurium, the tetrathionate reductase system is encoded by the ttrRSBCA locus, which is strategically positioned within Salmonella pathogenicity island 2 [4]. The structural genes ttrA, ttrB, and ttrC encode the tetrathionate reductase complex, where TtrA contains a molybdopterin guanine dinucleotide cofactor and a [4Fe-4S] cluster, TtrB binds four [4Fe-4S] clusters, and TtrC functions as an integral membrane protein containing a quinol oxidation site [4].

The regulatory mechanism governing tetrathionate respiration involves a sophisticated two-component system comprising TtrS and TtrR, which function as sensor and response regulator components respectively [4] [27]. This regulatory circuit ensures that tetrathionate reductase expression occurs only under appropriate anaerobic conditions and in the presence of the substrate [27]. The global transcriptional regulator Fnr additionally modulates this system, integrating tetrathionate metabolism with broader cellular oxygen-sensing mechanisms [4].

In contrast to Salmonella, Acidithiobacillus species employ tetrathionate within the context of the S₄-intermediate pathway for dissimilatory sulfur oxidation [1] [5]. Acidithiobacillus ferrooxidans utilizes tetrathionate hydrolase, encoded by the tetH gene (Af-tth), to process tetrathionate as an intermediate rather than as a terminal electron acceptor [5] [30]. The enzyme expression is highly regulated, with tetH showing dramatically increased transcription during tetrathionate growth compared to iron-based growth conditions [30]. Quantitative reverse transcription-polymerase chain reaction analyses revealed expression ratios of 68 ± 21 for sulfur versus iron growth and 181 ± 5 for tetrathionate versus iron growth [30].

The electron transport pathways in these organisms demonstrate fundamental differences in their metabolic strategies [29] [31]. Salmonella reduces tetrathionate to thiosulfate, generating a proton gradient that supports adenosine triphosphate synthesis through electron transport chain coupling [31]. This process enables anaerobic growth on various carbon sources including glycerol, acetate, and complex substrates like ethanolamine and 1,2-propanediol [29]. The tetrathionate reductase system can function even in strains deficient in both ubiquinone and menaquinone synthesis, suggesting direct electron acceptance from reduced nicotinamide adenine dinucleotide or flavin adenine dinucleotide [31].

Table 1: Comparative Biochemical Properties of Tetrathionate Hydrolase from Different Microorganisms

ParameterAcidithiobacillus ferrooxidansMetallosphaera cuprinaAcidithiobacillus caldus
Molecular weight (kDa)52 (dimer of identical subunits)57 (single subunit)Not specified
pH optimum~46.02.0-4.0
Temperature optimum (°C)65>95Not specified
Km value (mmol/L)0.050.35Not specified
Vmax (μmol/min)Not specified86.3Not specified
Specific activity (U/mg)2.5 ± 0.1839.44 ± 1.75 (at pH 6.0)Not specified
Quaternary structureHomodimerMonomerNot specified
Cellular localizationOuter membrane/PeriplasmicCytoplasm (72.3%), Periplasm (24.0%), Membrane (3.7%)Periplasmic
Metal ion effects - Mg²⁺ (0.01 mol/L)Not specifiedEnhancement (121% activity)Not specified
Metal ion effects - Ca²⁺ (0.01 mol/L)Not specifiedInhibition (59.8% activity)Not specified
Substrate productsThiosulfate, S⁰, SulfateThiosulfate, Pentathionate, HexathionateThiosulfate, Pentathionate, Sulfate

Interaction with Reactive Oxygen Species in Inflammatory Environments

The formation of tetrathionate through reactive oxygen species interactions represents a critical mechanism linking host inflammatory responses to pathogen metabolism [8] [9]. During intestinal inflammation, neutrophils undergo respiratory burst reactions that generate reactive oxygen species, particularly superoxide produced by nicotinamide adenine dinucleotide phosphate oxidase [8] [10]. These reactive oxygen species interact with endogenous thiosulfate, which originates from enterocyte-mediated detoxification of hydrogen sulfide produced by anaerobic gut microbiota [12].

The oxidation reaction converting thiosulfate to tetrathionate occurs according to the general mechanism where reactive oxygen species serve as oxidizing agents [8] [9]. This process creates a novel respiratory electron acceptor that was previously unavailable in the gut environment [8]. The formation of tetrathionate during inflammation provides a competitive advantage specifically to pathogens capable of tetrathionate respiration, fundamentally altering the metabolic landscape of the intestinal ecosystem [10] [12].

Experimental evidence from mouse models demonstrates that Salmonella enterica serovar Typhimurium strains capable of tetrathionate respiration significantly outcompete wild-type gut microbiota during inflammatory conditions [8] [10]. In contrast, Salmonella mutants lacking tetrathionate reductase genes show reduced competitive fitness under identical inflammatory conditions, confirming the specific role of this metabolic pathway [10]. The tetrathionate concentration increases dramatically in the cecal contents of mice with acute colitis, correlating directly with the degree of inflammatory response [12].

The specificity of this mechanism is further highlighted by experiments using mice deficient in nicotinamide adenine dinucleotide phosphate oxidase [10]. In these animals, wild-type Salmonella strains lose their competitive advantage over tetrathionate metabolism mutants, confirming that reactive oxygen species generated by the host immune system are essential for tetrathionate formation [10]. This finding distinguishes the nicotinamide adenine dinucleotide phosphate oxidase pathway from nitric oxide synthase-mediated reactive nitrogen species, which do not contribute significantly to tetrathionate generation [10].

Table 2: Tetrathionate Metabolism in Different Bacterial Species

OrganismTetrathionate RoleGrowth EnvironmentKey Genes/ProteinsElectron Transport
Salmonella enterica serovar TyphimuriumTerminal electron acceptorAnaerobic gut environmentttrRSBCA operonTetrathionate → Thiosulfate
Acidithiobacillus ferrooxidansIntermediate in sulfur oxidation pathwayAcidic, aerobic/microaerobictetH gene (Af-tth)Tetrathionate → Products via hydrolysis
Acidithiobacillus caldusIntermediate in sulfur oxidation pathwayAcidic, aerobictetH gene (Ac-tetH)Tetrathionate → Products via hydrolysis
Campylobacter jejuniTerminal electron acceptor (TsdA enzyme)MicroaerobictsdA geneBidirectional tetrathionate/thiosulfate
Pseudomonas stutzeriProduct of thiosulfate oxidationAnaerobic with nitrate/N₂OThiosulfate oxidizing systemThiosulfate → Tetrathionate

Enzymatic Hydrolysis: Structural and Functional Insights into Tetrathionate Hydrolase

Tetrathionate hydrolase represents a unique enzyme class found exclusively in acidophilic sulfur-oxidizing microorganisms, including both bacterial and archaeal species [13] [14]. The enzyme catalyzes the hydrolysis of tetrathionate into various sulfur-containing products, playing a central role in the S₄-intermediate pathway of dissimilatory sulfur oxidation [11] [13]. Structural characterization of tetrathionate hydrolase from Acidithiobacillus ferrooxidans through X-ray crystallography has revealed critical insights into the catalytic mechanism and substrate recognition [1] [14].

The crystal structure of Acidithiobacillus ferrooxidans tetrathionate hydrolase, determined at 1.95 Å resolution, reveals a homodimeric enzyme where each monomer exhibits an eight-bladed β-propeller motif [1] [14]. The β-propeller structure contains 33 β-strands arranged in eight blades, with each blade consisting of four antiparallel β-strands except blade I, which contains five strands [14]. Two insertion loops participate in dimerization, while one loop forms a catalytic cavity in conjunction with the β-propeller region [1] [14].

The active site architecture includes a cavity surrounded by hydrophobic residues including Val122, Val189, Ala379, Phe380, Ala424, and Ile468 [14]. Three methionine residues (Met172, Met238, and Met279) are positioned proximal to the catalytic cavity, potentially facilitating substrate binding through sulfur-sulfur interactions [14]. Anomalous difference electron density maps generated using wavelength-specific diffraction data revealed the presence of polymerized sulfur atoms within the active site cavity, representing intermediate products of the hydrolysis reaction [1] [14].

The catalytic mechanism centers on Asp325, a highly conserved residue among tetrathionate hydrolases that is positioned near the polymerized sulfur atoms in the active site [1] [14]. Site-directed mutagenesis experiments demonstrate that replacement of Asp325 with asparagine completely abolishes enzymatic activity, confirming the essential role of this residue in catalysis [1] [14]. The acidic pH optimum of the enzyme (approximately pH 4) suggests that Asp325 functions as a proton donor in the initial step of tetrathionate hydrolysis [1] [14].

Comparative analysis across different species reveals significant variation in tetrathionate hydrolase properties and products [34] [35]. The enzyme from Metallosphaera cuprina exhibits optimal activity at temperatures above 95°C and pH 6.0, with kinetic parameters including a Km value of 0.35 mmol/L and Vmax of 86.3 μmol/min [34] [35]. This thermostable variant produces thiosulfate, pentathionate, and hexathionate as hydrolysis products, contrasting with the thiosulfate, elemental sulfur, and sulfate produced by the Acidithiobacillus ferrooxidans enzyme [34] [35].

The cellular localization of tetrathionate hydrolase varies among species, reflecting different metabolic strategies [34] [35]. In Acidithiobacillus ferrooxidans, the enzyme localizes to the outer membrane and periplasmic space, facilitating processing of externally supplied tetrathionate [14] [30]. Conversely, Metallosphaera cuprina distributes the enzyme across multiple cellular compartments, with 72.3% of activity in the cytoplasm, 24.0% in the periplasmic space, and 3.7% associated with membrane fractions [34] [35].

Metal ion effects on tetrathionate hydrolase activity demonstrate species-specific patterns that may reflect adaptation to different environmental conditions [34] [35]. Magnesium ions at 0.01 mol/L concentration enhance Metallosphaera cuprina tetrathionate hydrolase activity to 121% of control levels, while calcium ions at the same concentration inhibit activity to 59.8% of control [34] [35]. Other divalent metal ions including iron, zinc, manganese, and nickel produce minimal effects on enzymatic activity [34] [35].

The acid-catalyzed hydrolysis of tetrathionic acid represents a fundamental biochemical process mediated by specific enzymatic mechanisms. Tetrathionate hydrolase from Acidithiobacillus ferrooxidans demonstrates a highly specific catalytic mechanism dependent on the protonation state of a critical aspartic acid residue [1] [2].

The crystallographic analysis of tetrathionate hydrolase reveals that Aspartic acid 325 (Asp325) serves as the essential proton donor in the hydrolysis mechanism [1] [3]. This residue is positioned within 4 Angstroms of the active site cavity and is highly conserved among tetrathionate hydrolases from various Acidithiobacillus species [2] [4]. The structural analysis demonstrates that Asp325 acts as a Brønsted acid, facilitating the protonation of the terminal sulfur atom in the tetrathionate molecule [1] [2].

The proton transfer mechanism proceeds through a well-defined pathway where Asp325 donates a proton to the sulfur alpha atom of the tetrathionate substrate [2] [4]. This protonation event significantly weakens the sulfur-sulfur bond, making it susceptible to nucleophilic attack by water molecules. The mechanistic studies indicate that the protonated sulfur alpha atom becomes the target for nucleophilic substitution, following an SN2-like mechanism that results in the cleavage of the terminal sulfur-sulfur bond [2] [4].

Site-directed mutagenesis experiments provide compelling evidence for the critical role of Asp325 in the catalytic mechanism. The D325N variant, where aspartic acid is replaced with asparagine, completely abolishes tetrathionate hydrolase activity, confirming that the carboxyl group of Asp325 is indispensable for catalysis [1] [3] [5]. This finding demonstrates that the proton transfer capability of Asp325 is not merely facilitatory but absolutely required for the hydrolytic process.

The hydrolysis reaction catalyzed by Asp325 follows the stoichiometry:
S₄O₆²⁻ + H₂O → HSO₄⁻ + HS₂SO₃⁻

The initial product, disulfane monosulfonic acid (DSMSA), represents a key intermediate in sulfur oxidation pathways [3] [4]. The formation of DSMSA occurs through the nucleophilic attack of water on the protonated tetrathionate, facilitated by the acidic environment created by Asp325's proton donation [2] [4].

Kinetic parameters for the acid-catalyzed hydrolysis demonstrate the efficiency of this enzymatic process. The apparent Km value for tetrathionate is determined to be 0.35 mmol/L, indicating a high affinity of the enzyme for its substrate [6]. The reaction rate constants vary with enzyme concentration, with half-lives ranging from 27.36 to 55.12 minutes depending on the enzyme concentration used [6].

The pH dependence of the acid-catalyzed hydrolysis is particularly noteworthy. The reaction occurs optimally under acidic conditions (pH < 4.0), which is consistent with the requirement for Asp325 to function as a proton donor [1] [2] [4]. At higher pH values, the carboxyl group of Asp325 becomes deprotonated, losing its ability to facilitate the proton transfer necessary for substrate activation.

Temperature effects on the acid-catalyzed hydrolysis show that the reaction exhibits significant temperature dependence, with optimal activity observed at 65°C for purified tetrathionate hydrolase [7]. The activation energy for tetrathionate oxidation at pH 1.5 is measured at 104.5 ± 4.13 kJ/mol, indicating the substantial energy barrier that must be overcome for the reaction to proceed [8].

The molecular dynamics of the proton transfer process reveal that Asp325 undergoes conformational changes during catalysis. The carboxyl group rotates about the carbon-carbon bond, allowing optimal positioning for proton transfer to the substrate [2]. This dynamic behavior is essential for the catalytic cycle, as it enables the enzyme to accommodate the substrate and facilitate the subsequent hydrolysis steps.

Neutral and Alkaline Conditions: Thiosulfate-Catalyzed Rearrangement to Trithionate

Under neutral and alkaline conditions, tetrathionic acid undergoes distinctly different reaction pathways compared to acid-catalyzed hydrolysis. The predominant mechanism involves thiosulfate-catalyzed rearrangement reactions that convert tetrathionate to trithionate and pentathionate through a series of well-characterized steps [9] [10].

The thiosulfate-catalyzed rearrangement follows the stoichiometry:
2S₄O₆²⁻ + S₂O₃²⁻ → S₃O₆²⁻ + S₅O₆²⁻ + SO₄²⁻

This reaction pathway is fundamentally different from acid-catalyzed hydrolysis, as it requires the presence of thiosulfate as a catalytic species [9] [10]. In the complete absence of thiosulfate, the rearrangement reaction does not occur, demonstrating the essential role of thiosulfate in facilitating the transformation [9] [10].

The mechanism of thiosulfate-catalyzed rearrangement involves the nucleophilic attack of thiosulfate on the beta-sulfur atom of the tetrathionate molecule [11]. This attack weakens the sulfur-sulfur bonds within the polythionate chain, leading to rearrangement and the formation of different polythionate species. The kinetic studies demonstrate that thiosulfate acts as both a nucleophile and a catalyst, participating in the reaction while being regenerated through subsequent steps [11].

Kinetic parameters for the neutral rearrangement reveal that the reaction follows second-order kinetics with respect to both tetrathionate and thiosulfate concentrations [9] [10]. The rate constant for the tetrathionate rearrangement in the pH range 6-8 is determined to be (4.24 ± 0.26) × 10⁻⁴ M⁻¹ s⁻¹ at 25°C [9] [10]. This rate constant is significantly higher than the corresponding hydrolysis rate under acidic conditions, indicating that the rearrangement pathway is kinetically favored under neutral conditions.

The pH independence of the rearrangement reaction in the range 6-8 is a remarkable feature that distinguishes it from acid-catalyzed hydrolysis [9] [10]. This pH independence suggests that the mechanism does not involve acid-base catalysis but rather proceeds through direct nucleophilic attack mechanisms. The rate-determining step involves the formation of a transition state where thiosulfate forms a transient bond with the tetrathionate substrate [11].

Pentathionate formation and subsequent reactions represent secondary processes that occur following the initial rearrangement. Pentathionate itself undergoes further rearrangement reactions with a rate constant of (1.89 ± 0.18) × 10⁻⁴ M⁻¹ s⁻¹ [9] [10]. These secondary reactions contribute to the overall complexity of the system and result in the formation of multiple polythionate species.

The alkaline decomposition of tetrathionate (pH 9.2-12.2) follows a different mechanistic pathway involving hydroxide ion attack [12] [13]. Under these conditions, the reaction proceeds through a 10-step kinetic model with six fitted parameters [12] [13]. The primary products include thiosulfate and trithionate, with sulfite and trace amounts of sulfate also formed during the decomposition process [12] [13].

The alkaline decomposition mechanism involves several key intermediates, including pentathionate, sulfoxylic acid (S(OH)₂), and various hydroxylated polythionate species (S₂O₃OH⁻, S₃O₃OH⁻) [12] [13]. The rate-determining step involves the nucleophilic attack of hydroxide ions on the tetrathionate substrate, leading to the formation of reactive intermediates that undergo further decomposition [12] [13].

The product distribution in alkaline solutions varies continuously with pH, demonstrating that the reaction mechanism is highly sensitive to the hydroxide ion concentration [12] [13]. At lower alkaline pH values (9.2-10.0), thiosulfate and trithionate are the primary products. As the pH increases (10.0-11.0), sulfite formation becomes more prominent, and at the highest pH values (11.0-12.2), sulfate begins to appear as a significant product [12] [13].

Buffer effects on the alkaline decomposition have been observed, with both phosphate/hydrogen phosphate and carbonate/hydrogen carbonate buffer systems influencing the reaction kinetics [12] [13]. The ionic strength is maintained at 0.5 M to ensure consistent reaction conditions, and the temperature is controlled at 25.0 ± 0.1°C throughout the kinetic studies [12] [13].

The matrix rank analysis of spectroscopic data reveals the presence of three independent absorbing species during alkaline decomposition [12] [13]. These species correspond to tetrathionate, thiosulfate, and trithionate, which can be monitored simultaneously using spectrophotometric techniques in the wavelength range of 265-330 nm [12] [13].

Kinetic Studies: Pseudofirst-Order and Second-Order Reaction Pathways

The kinetic analysis of tetrathionic acid reactions reveals complex behavior that depends strongly on reaction conditions and the presence of various catalytic species. The distinction between pseudofirst-order and second-order pathways provides crucial insights into the underlying mechanisms governing these transformations [9] [10].

Pseudofirst-order kinetics are observed for trithionate hydrolysis under neutral conditions, where the reaction follows the pathway:
S₃O₆²⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻

The pseudofirst-order rate constant for this reaction is (6.2 ± 0.2) × 10⁻⁷ s⁻¹, and this value remains remarkably independent of pH over the range 5.5-10.5 [9] [10]. This pH independence suggests that the hydrolysis mechanism does not involve acid-base catalysis but proceeds through a direct nucleophilic substitution mechanism where water acts as the nucleophile.

The pseudofirst-order nature of trithionate hydrolysis indicates that water is present in large excess, making its concentration effectively constant throughout the reaction. Under these conditions, the rate equation simplifies to:
Rate = k₁[S₃O₆²⁻]

where k₁ represents the pseudofirst-order rate constant [9] [10]. This kinetic behavior is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of water on the central sulfur atom of the trithionate molecule.

Second-order kinetics characterize the thiosulfate-catalyzed rearrangement of tetrathionate under neutral conditions [9] [10]. The reaction exhibits second-order dependence on both tetrathionate and thiosulfate concentrations, leading to the rate expression:
Rate = k₂[S₄O₆²⁻][S₂O₃²⁻]

The second-order rate constant is determined to be (4.24 ± 0.26) × 10⁻⁴ M⁻¹ s⁻¹ in the pH range 6-8 [9] [10]. This significant pH independence distinguishes the second-order pathway from acid-catalyzed mechanisms and suggests that the reaction proceeds through a concerted mechanism involving simultaneous interaction of both reactants.

The mechanistic interpretation of second-order kinetics involves the formation of a transition state where thiosulfate forms a transient bond with the tetrathionate substrate [11]. This transition state facilitates the rearrangement of sulfur-sulfur bonds, leading to the formation of trithionate and pentathionate products. The second-order nature of the reaction indicates that both reactants must come together in the rate-determining step.

Comparative kinetic analysis reveals that the rearrangement reactions dominate over degradation reactions under neutral conditions when thiosulfate is present [9] [10]. The rate constant for tetrathionate rearrangement (4.24 × 10⁻⁴ M⁻¹ s⁻¹) is significantly higher than the pseudofirst-order rate constant for trithionate hydrolysis (6.2 × 10⁻⁷ s⁻¹), indicating that rearrangement is the kinetically favored pathway [9] [10].

The temperature dependence of kinetic parameters shows that the activation energy for tetrathionate oxidation at pH 1.5 is 104.5 ± 4.13 kJ/mol [8]. This relatively high activation energy indicates that the reaction requires significant thermal energy to proceed, consistent with the need to break strong sulfur-sulfur bonds during the transformation process.

Complex kinetic behavior is observed under certain conditions where multiple reaction pathways compete. For example, at extremely low thiosulfate concentrations, the main secondary reaction shifts from rearrangement to hydrolysis of trithionate at pH < 7, while at pH > 7, the degradation of pentathionate becomes more prominent [9] [10]. This switching of kinetic pathways demonstrates the delicate balance between different reaction mechanisms.

The fractional reaction orders observed in some systems (such as tetrathionate oxidation by Fe³⁺ and oxygen) indicate the involvement of complex mechanisms with multiple elementary steps [8]. The rate law for tetrathionate oxidation at pH 1.5 and 70°C takes the form:
Rate = 10⁻⁶·⁶¹±⁰·³[S₄O₆²⁻]⁰·³±⁰·⁰⁸[Fe³⁺]⁰·¹⁵±⁰·⁰⁹

These fractional orders result from rearrangement reactions and side reactions between reactants and intermediate products [8]. The non-integer reaction orders provide evidence for the involvement of pre-equilibrium steps and the formation of intermediate complexes during the reaction process.

Kinetic modeling approaches have been developed to account for the complex behavior observed in tetrathionate systems. For alkaline decomposition, a 10-step kinetic model with six fitted parameters successfully describes the experimental observations [12] [13]. Similarly, for reactions involving multiple polythionate species, comprehensive kinetic models with up to 28 steps and 22 fitted parameters have been proposed [14].

The distinction between apparent and true rate constants is crucial for understanding the kinetic behavior of tetrathionate systems. Apparent rate constants often incorporate the effects of pre-equilibrium steps and side reactions, while true rate constants reflect the intrinsic reactivity of specific elementary steps. The careful deconvolution of these effects through detailed kinetic analysis provides insights into the fundamental mechanisms governing tetrathionate transformations.

Experimental techniques for kinetic studies include stopped-flow spectrophotometry, high-performance liquid chromatography (HPLC), and ion chromatography for monitoring the concentrations of various polythionate species [11] [15]. These techniques allow for the simultaneous tracking of multiple species, providing comprehensive data for kinetic modeling and mechanism elucidation.

XLogP3

-0.9

UNII

8V1L8R19JH

Related CAS

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13721-29-4 (di-hydrochloride salt, dihydrate)
13932-13-3 (di-potassium salt)

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

13760-29-7

Wikipedia

Tetrathionic acid

Dates

Last modified: 02-18-2024

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